N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-benzo[d]imidazol-2-yl)carbamothioyl)benzamide is a compound that features a benzimidazole moiety linked to a benzamide group through a thiourea linkage
Preparation Methods
The synthesis of N-((1H-benzo[d]imidazol-2-yl)carbamothioyl)benzamide typically involves a multi-step process. One common method includes the reaction of an acid chloride of benzoic acid with potassium thiocyanate (KSCN), followed by the addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine. This one-pot three-step procedure results in the formation of the desired benzimidazole-based thiourea compound .
Chemical Reactions Analysis
N-((1H-benzo[d]imidazol-2-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to a corresponding amine.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, its elastase inhibition activity is attributed to its binding within the active region of elastase, as confirmed by molecular docking studies. The compound also exhibits antioxidant activity by scavenging free radicals, which is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
N-((1H-benzo[d]imidazol-2-yl)carbamothioyl)benzamide can be compared with other benzimidazole-based compounds, such as:
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound is a potent inhibitor of CK1δ/ε and has shown significant biological activity.
1H-benzo[d]imidazole derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The uniqueness of N-((1H-benzo[d]imidazol-2-yl)carbamothioyl)benzamide lies in its specific thiourea linkage, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-13(10-6-2-1-3-7-10)18-15(21)19-14-16-11-8-4-5-9-12(11)17-14/h1-9H,(H3,16,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGBJGFGCFGESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509704 |
Source
|
Record name | N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83584-34-3 |
Source
|
Record name | N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.